(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol
Description
Properties
Molecular Formula |
C9H10BrFO2 |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol |
InChI |
InChI=1S/C9H10BrFO2/c1-5-8(11)6(4-12)3-7(10)9(5)13-2/h3,12H,4H2,1-2H3 |
InChI Key |
FCEBGIKDJNBNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1OC)Br)CO)F |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis often begins with a suitably substituted phenyl precursor such as 3-methylphenol or 3-methylbenzaldehyde derivatives. Selective fluorination at the ortho position (position 2) can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Bromination at position 5 is typically performed using bromine sources like N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
Introduction of the Methoxy Group
Methoxylation at position 4 is most commonly introduced via nucleophilic aromatic substitution or methylation of a hydroxy precursor. For example, 4-hydroxy intermediates can be methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Formation of the Benzylic Alcohol
The benzylic alcohol group (-CH2OH) is introduced by reduction of the corresponding aldehyde or carboxylic acid derivative. Common reducing agents include:
- Boron trifluoride etherate (BF3·OEt2) with triethylsilane (Et3SiH): This system provides mild and selective reduction conditions for converting aldehydes or esters to alcohols with high yields.
- Borane-dimethyl sulfide complex (BH3·DMS): Effective for reducing carboxylic acids or esters to primary alcohols.
- Sodium borohydride (NaBH4): Widely used for aldehyde reduction but less effective for carboxylic acids.
Protection and Deprotection Strategies
In multi-step syntheses, acetyl or benzyl protecting groups may be used to mask hydroxyl groups during halogenation or methylation steps. Deprotection is typically achieved under mild basic or acidic conditions, such as methanolysis with sodium hydroxide or catalytic hydrogenation.
Representative Synthetic Route (Literature-Based)
In-Depth Research Findings and Notes
Solvent Effects: Mixed solvents such as dichloromethane (DCM) and acetonitrile (ACN) in ratios of 1:1 to 1:2 are preferred for reductions with boron trifluoride etherate and triethylsilane, optimizing solubility and reaction rate.
Reaction Temperature: Bromination and fluorination steps are sensitive to temperature; controlled cooling (0°C to -15°C) prevents side reactions and polyhalogenation.
Microwave Irradiation: Some palladium-catalyzed coupling reactions involving brominated phenylmethanols have been successfully accelerated using microwave irradiation at 120°C for 1 hour, enhancing yields and reducing reaction times.
Bases and Catalysts: Potassium carbonate and sodium hydroxide are commonly used bases for methylation and deprotection steps. Palladium catalysts such as Pd(dppf)Cl2·CH2Cl2 facilitate cross-coupling reactions when elaborating the aromatic framework.
Comparative Table of Key Reagents and Conditions
| Reaction Step | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Fluorination | Selectfluor, DCM, 0°C to RT | High selectivity, mild conditions | Cost of fluorinating agent |
| Bromination | NBS, CCl4, light initiation | Controlled bromination | Requires careful handling |
| Methoxylation | Methyl iodide, K2CO3, acetone, reflux | Efficient methylation | Use of toxic methyl iodide |
| Reduction to Alcohol | BF3·OEt2 + Et3SiH, DCM, RT | Mild, high yield | Moisture sensitive reagents |
| Alternative Reduction | BH3·DMS, THF, 0°C to RT | Effective for acids and esters | Pyrophoric reagent |
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, acetone
Major Products Formed
Oxidation: Corresponding aldehydes or ketones
Reduction: Dehalogenated products
Substitution: Substituted phenylmethanol derivatives
Scientific Research Applications
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol is a phenylmethanol derivative with bromine, fluorine, methoxy, and methyl group substitutions. It has a molecular formula of C9H10BrFO2 and a molecular weight of 249.08 g/mol . This compound is unique because of its distinct chemical and physical properties that come from its substituents.
Scientific Research Applications
This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in synthesizing more complex organic molecules.
- It is a useful reagent for chemical transformations because of its bromine and fluorine atoms and methoxy and methyl groups.
Biology
- It is studied for its potential biological activity and interactions with biomolecules.
- Research suggests that it may act as an enzyme inhibitor, particularly against cytochrome P450 enzymes that are important for drug metabolism. The halogen substituents on the compound can also enhance its binding affinity to proteins and enzymes.
Medicine
- It is explored for potential therapeutic properties and as a precursor in drug development.
- It may possess anti-inflammatory properties, which could be helpful in treating chronic inflammation.
Industry
- It is utilized for the production of specialty chemicals and materials.
Biological Activities
This compound's potential in medicinal chemistry is due to its structural features. The presence of bromine, fluorine, and methoxy groups in its structure contributes to its biological activity. Its ability to interact with various biological targets influences its biological activity. Halogen substituents (bromine and fluorine) enhance its binding affinity to proteins and enzymes, while the methoxy group allows for hydrogen bonding interactions. This combination may affect the activity of metabolic enzymes and receptors.
Case Studies and Research Findings
- Cytochrome P450 Interaction : One study showed that this compound significantly inhibited CYP2D6 activity, a key enzyme involved in drug metabolism. The IC50 value was approximately 0.5 mM, showing a moderate level of inhibition.
- Antimicrobial Activity : In a preliminary screening against various bacterial strains, including E. coli and Staphylococcus aureus, the compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, suggesting it could be an antimicrobial agent.
- Inflammation Studies : In vitro experiments using macrophage cell lines showed that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40%, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, methoxy, and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Similarity Analysis
The compound shares structural motifs with other brominated and methoxylated benzyl alcohols. Key analogs, identified via similarity scoring (e.g., Tanimoto coefficients), include:
Key Differences :
- Halogen Position: The target compound’s bromine at position 5 and fluorine at position 2 distinguish it from analogs like (4-Bromo-3-methoxyphenyl)methanol, where bromine is at position 3. Halogen positioning alters electronic effects and steric interactions in reactions such as nucleophilic aromatic substitution .
- Fluorine Substitution: The fluorine atom in the target compound enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs like 5-Bromo-2-(hydroxymethyl)phenol .
- Methoxy vs. Methyl Groups : The methoxy group at position 4 (electron-donating) contrasts with methyl groups in other derivatives, influencing solubility and π-π stacking interactions.
Reactivity Insights :
- The hydroxymethyl group enables derivatization (e.g., esterification, oxidation), while bromine facilitates cross-coupling reactions (Suzuki, Heck). Fluorine’s electronegativity may slow electrophilic substitution at adjacent positions.
Physicochemical Properties
- Solubility: The methoxy and hydroxymethyl groups enhance water solubility relative to non-polar analogs like 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (reported in crystallographic studies; ).
- Crystallinity : Fluorine’s small size and high electronegativity may promote tighter crystal packing compared to bulkier substituents in analogs (e.g., methylsulfinyl groups in benzofurans; ).
Notes
- Limitations : Direct experimental data (e.g., NMR, XRD) for the target compound are absent in the provided evidence; comparisons rely on structurally related compounds.
- Synthetic Challenges: Multi-halogenation steps may require careful optimization to avoid byproducts, as seen in furanone synthesis .
Biological Activity
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol is an organic compound with notable potential in medicinal chemistry due to its unique structural features. The presence of bromine, fluorine, and methoxy groups in its molecular structure contributes to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₀BrF O₂
- Molecular Weight : 249.08 g/mol
- IUPAC Name : this compound
The biological activity of this compound is influenced by its ability to interact with various biological targets. The compound's halogen substituents (bromine and fluorine) enhance its binding affinity to proteins and enzymes, while the methoxy group allows for hydrogen bonding interactions. This combination may affect the activity of metabolic enzymes and receptors.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : Initial studies suggest that the compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, potentially enhancing their therapeutic effects or reducing toxicity .
- Antimicrobial Properties : Some studies have hinted at antimicrobial activity, although detailed investigations are required to confirm these findings and elucidate the specific mechanisms involved .
- Anti-inflammatory Effects : There are indications that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
A review of literature reveals several case studies focusing on the compound's biological activity:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cytochrome P450 Interaction : A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited CYP2D6 activity, a key enzyme involved in drug metabolism. The IC50 value was determined to be approximately 0.5 mM, indicating a moderate level of inhibition .
- Antimicrobial Activity : In a preliminary screening against various bacterial strains, including E. coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, suggesting potential as an antimicrobial agent.
- Inflammation Studies : In vitro experiments using macrophage cell lines showed that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40%, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
